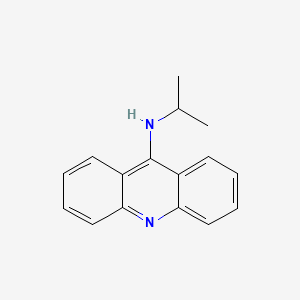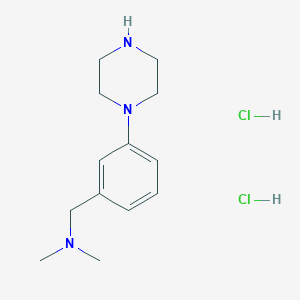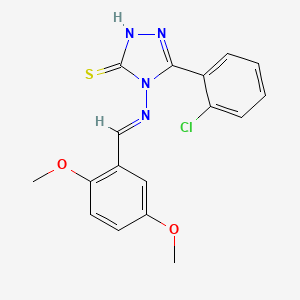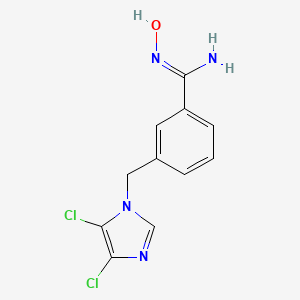
(E)-1,4-dimorpholinobut-2-ene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes two morpholine rings attached to a butene backbone with two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dimorpholinobut-2-ene-1,4-dione typically involves the reaction of morpholine with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl carbon of the maleic anhydride, followed by cyclization and dehydration to form the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(E)-1,4-dimorpholinobut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The morpholine rings can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Substituted morpholine derivatives.
科学研究应用
Chemistry
In chemistry, (E)-1,4-dimorpholinobut-2-ene-1,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.
作用机制
The mechanism of action of (E)-1,4-dimorpholinobut-2-ene-1,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
(E)-1,4-dioxobut-2-ene-1,4-dione: Similar structure but lacks the morpholine rings.
(E)-1,4-dimorpholinobut-2-ene-1,4-diol: Similar structure but with hydroxyl groups instead of ketone groups.
Uniqueness
(E)-1,4-dimorpholinobut-2-ene-1,4-dione is unique due to the presence of both morpholine rings and ketone groups in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
5602-34-6 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
(E)-1,4-dimorpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C12H18N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-2H,3-10H2/b2-1+ |
InChI 键 |
VSUHONUTONSYIV-OWOJBTEDSA-N |
手性 SMILES |
C1COCCN1C(=O)/C=C/C(=O)N2CCOCC2 |
规范 SMILES |
C1COCCN1C(=O)C=CC(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)

